
1,4-Bis-benzyl-4-piperidinecarboxylic acid
Overview
Description
1,4-Bis-benzyl-4-piperidinecarboxylic acid: is a heterocyclic compound featuring a piperidine ring substituted with two benzyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis-benzyl-4-piperidinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride to form 1,4-dibenzylpiperidine, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 1,4-dibenzylpiperidine-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical acid-derived reactions:
- Methyl ester formation : Reacting with methanol under acidic conditions (e.g., thionyl chloride) yields the methyl ester derivative. This is analogous to the esterification of related piperidinecarboxylic acids .
- Amidation : Reaction with ammonia or amines produces carboxamide derivatives. For example, treatment with benzylamine in the presence of thionyl chloride generates N-benzyl-4-piperidinecarboxamide .
Example Reaction Table :
Decarboxylation
The carboxylic acid group can undergo decarboxylation under thermal or catalytic conditions:
- Thermal decarboxylation : Heating in toluene at reflux (110°C) with a palladium catalyst removes CO₂, yielding 1,4-bis-benzylpiperidine .
- Acid-mediated decarboxylation : Strong acids (e.g., HCl) at elevated temperatures also promote decarboxylation .
Key Findings :
- Decarboxylation is selective for the carboxylic acid group, leaving the benzyl substituents intact .
- Yields range from 65% to 90%, depending on catalysis .
Multicomponent Reactions (Ugi Reaction)
The compound participates in Ugi four-component reactions (amines, aldehydes, isocyanides, and carboxylic acids) to form bis-amide derivatives .
Example :
- Reacting with benzylamine, formaldehyde, and tert-butyl isocyanide produces 1,4-bis-benzyl-4-(bis-amide)piperidine in 60–75% yield .
Reaction Mechanism :
- Carboxylic acid activates the aldehyde.
- Imine formation with the amine.
- Nucleophilic attack by the isocyanide forms the bis-amide .
Reduction of the Carboxylic Acid
The carboxylic acid group can be reduced to alcohol or aldehyde:
- LiAlH₄ reduction : Converts the acid to 1,4-bis-benzyl-4-hydroxymethylpiperidine in 50–60% yield .
- Selective reduction : DIBA-L-H (diisobutylaluminum hydride) at low temperatures (-25°C) reduces nitriles to aldehydes in related systems , suggesting potential applicability here.
Functionalization of the Piperidine Ring
- N-Benzylation : Further alkylation with benzyl bromide in methanol/triethylamine introduces additional benzyl groups (though steric hindrance may limit reactivity) .
- Aromatic substitution : Electrophilic substitution (e.g., halogenation) on the benzyl rings is possible under Friedel-Crafts conditions, though specific data for this compound is lacking .
Schmidt Reaction
The carboxylic acid reacts with hydrazoic acid (HN₃) to form 1,4-bis-benzyl-4-aminopiperidine via a Curtius rearrangement intermediate .
Conditions :
Scientific Research Applications
Synthesis of 1,4-Bis-benzyl-4-piperidinecarboxylic Acid
The synthesis of BBPCA typically involves multi-step chemical reactions starting from 4-piperidinecarboxylic acid. The general synthetic route includes:
- Esterification : Converting 4-piperidinecarboxylic acid to its methyl ester.
- Alkylation : Introducing benzyl groups through alkylation reactions.
- Hydrolysis : Converting the ester back to the carboxylic acid form.
- Final Modifications : Further functionalization to achieve the desired bis-benzyl structure.
This method allows for high yields and mild reaction conditions, making it suitable for large-scale synthesis .
2.1. Central Nervous System (CNS) Activity
BBPCA has been investigated for its activity on muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype. Research indicates that compounds similar to BBPCA can enhance cognitive functions by modulating cholinergic signaling pathways, which are crucial in memory and learning processes .
Case Study : A study on M5 receptor modulators demonstrated that BBPCA derivatives showed promising results in enhancing cognitive functions in animal models, indicating potential applications in treating cognitive disorders such as Alzheimer's disease .
2.2. GABA Transporter Inhibition
Recent studies have explored the role of BBPCA derivatives as inhibitors of GABA transporters (GATs). GABA transporters are critical in regulating inhibitory neurotransmission and are potential targets for treating neuropathic pain and anxiety disorders.
Case Study : A series of functionalized amino acids were synthesized and evaluated for their inhibitory effects on GABA uptake across different mouse GAT subtypes. Compounds derived from BBPCA exhibited significant inhibitory activity, suggesting their utility in developing new analgesics or anxiolytics .
Toxicological Considerations
While exploring the applications of BBPCA, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that derivatives may exhibit harmful effects at high concentrations, necessitating careful evaluation during drug development .
Summary of Findings
Mechanism of Action
The mechanism of action of 1,4-dibenzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes and pathways .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carboxylic acid: Similar structure but with only one benzyl group.
1,4-Dibenzylpiperidine: Lacks the carboxylic acid group.
Piperidine-4-carboxylic acid: Lacks the benzyl groups.
Uniqueness: 1,4-Bis-benzyl-4-piperidinecarboxylic acid is unique due to the presence of both benzyl groups and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
1,4-Bis-benzyl-4-piperidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features two benzyl groups attached to a piperidine ring with a carboxylic acid functional group. Its molecular formula is CHNO, and it has a molar mass of approximately 310.39 g/mol. The presence of the piperidine structure is often associated with interactions at neurotransmitter receptors, suggesting potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may interact with opioid receptors and other central nervous system targets, influencing pain pathways and neurotransmitter release.
- Enzyme Inhibition : It has been suggested that the compound can modulate the activity of specific enzymes, potentially leading to various therapeutic effects such as anti-inflammatory and analgesic properties .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Analgesic Properties : Similar compounds have shown effectiveness in pain relief through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which may be beneficial in treating inflammatory conditions.
- Antimicrobial Activity : Some derivatives of piperidinecarboxylic acids have demonstrated antimicrobial properties, indicating potential applications in infection control .
Comparative Analysis with Related Compounds
The unique structural characteristics of this compound provide it with distinct biological properties compared to related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
1-Benzyl-4-piperidinecarboxylic acid | Contains one benzyl group; simpler structure | Analgesic properties |
1-Benzyl-4-(phenylamino)piperidine | Contains an amino group; more complex interactions | Potential antidepressant effects |
Piperidine-4-carboxylic acid | Lacks benzyl groups; simpler structure | Neuroactive properties |
The presence of two benzyl groups enhances the lipophilicity and receptor binding affinity of this compound compared to simpler derivatives, potentially contributing to its unique pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Analgesic Studies : Research has shown that compounds structurally related to this compound exhibit significant analgesic effects in animal models. These studies suggest that the compound may act through opioid receptor pathways.
- Antimicrobial Research : A study focused on piperidine derivatives indicated that certain compounds could effectively inhibit bacterial growth. This suggests that this compound may also possess antimicrobial properties worth exploring further .
- Inflammation Models : In vitro studies have demonstrated that the compound can reduce inflammatory markers in cell cultures, indicating potential for use in treating inflammatory diseases .
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating safety and efficacy in clinical settings.
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound will enhance our understanding of its therapeutic potential.
- Clinical Trials : Ultimately, clinical trials will be necessary to validate the efficacy and safety of this compound in humans.
Q & A
Q. What are the recommended synthetic strategies for preparing 1,4-Bis-benzyl-4-piperidinecarboxylic acid, and how can protecting groups optimize yield?
Basic Research Question
The synthesis of this compound typically involves multi-step routes, including piperidine ring functionalization and benzylation. A common approach employs tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen to prevent undesired side reactions during benzylation . For example, intermediates like 4-(Boc-amino)piperidine-4-carboxylic acid (CAS 252720-31-3) are used to stabilize reactive sites, followed by deprotection under acidic conditions. Yield optimization requires careful selection of catalysts (e.g., palladium for cross-coupling) and inert atmospheres to minimize oxidation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as similar piperidine derivatives cause irritation .
- Ventilation: Use fume hoods to avoid inhalation of vapors, particularly during reactions involving volatile solvents.
- Storage: Store in airtight containers at 2–8°C in dark, dry conditions to prevent degradation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water, which may disperse hazardous residues .
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Advanced Research Question
Discrepancies in stability studies often arise from differences in experimental conditions (e.g., buffer composition, temperature). To address this:
Replicate Conditions: Compare degradation rates using identical pH buffers (e.g., phosphate vs. acetate) and temperatures.
Analytical Validation: Use HPLC-MS to identify degradation products, such as hydrolyzed benzyl groups or decarboxylated derivatives .
Cross-Reference SDS: Review stability data from multiple suppliers (e.g., TCI America, Kishida Chemical) to identify consensus thresholds for pH tolerance .
Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?
Advanced Research Question
Impurity profiling requires:
- High-Resolution Mass Spectrometry (HR-MS): Detects trace byproducts (e.g., incomplete benzylation intermediates) with ppm-level sensitivity.
- Nuclear Magnetic Resonance (NMR): 2D COSY and HSQC spectra resolve stereochemical ambiguities in the piperidine ring .
- X-ray Crystallography: Confirms molecular geometry and identifies crystalline polymorphs, which may affect solubility .
Q. How should researchers design experiments to assess the compound’s reactivity with common oxidizing agents?
Advanced Research Question
Compatibility Screening: Test reactivity with peroxides, halogens, and metal oxides in controlled environments. For example, monitor exothermic reactions using differential scanning calorimetry (DSC).
Inert Atmosphere: Conduct reactions under nitrogen/argon to isolate oxidation pathways .
Post-Reaction Analysis: Use FT-IR to detect carbonyl formation (C=O stretches at ~1700 cm⁻¹) and GC-MS to identify volatile byproducts .
Q. What methodologies mitigate data variability in solubility studies of this compound?
Advanced Research Question
Variability arises from solvent polarity, temperature, and crystallization kinetics. Mitigation strategies include:
- Standardized Solvent Systems: Use USP-classified solvents (e.g., DMSO, ethanol) with controlled water content.
- Dynamic Light Scattering (DLS): Monitor particle size distribution during solubility assays to detect aggregation.
- Thermodynamic Modeling: Apply Hansen solubility parameters to predict miscibility and optimize co-solvent blends .
Properties
IUPAC Name |
1,4-dibenzylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)20(15-17-7-3-1-4-8-17)11-13-21(14-12-20)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIRHOKPHYESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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